1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYXXLKQUMQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to scale up the reaction. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through multi-step organic reactions, often involving techniques such as:
- Cyclization : Key for forming the spirocyclic structure.
- Coupling Reactions : Commonly using methods like Suzuki–Miyaura coupling to create carbon-carbon bonds under mild conditions.
Characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation.
- Infrared (IR) Spectroscopy : To identify functional groups.
- Mass Spectrometry : To determine molecular weight and structure.
1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one exhibits various biological activities, making it a subject of interest in pharmacological studies. Its potential applications include:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways such as MAPK/ERK .
- Antiparasitic Activity : Research indicates that derivatives of spirochromanones exhibit significant antiparasitic effects against organisms like Trypanosoma brucei and Leishmania infantum, with selectivity indices suggesting therapeutic potential .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit aldehyde dehydrogenase (ALDH3A1), impacting the metabolism of aldehydes, which is crucial in various biochemical pathways.
Chemistry
The compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Biology
In biological studies, it is investigated for its enzyme inhibition properties and receptor interactions. The compound's ability to influence cellular processes makes it a candidate for further exploration in drug development.
Medicine
This compound is being explored for its therapeutic effects, particularly in anti-inflammatory and anticancer applications. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may lead to innovations in various fields, including pharmaceuticals and agrochemicals.
Case Studies
A review of recent literature highlights several studies that have focused on the synthesis and biological evaluation of spiro[chromane-2,4'-piperidine] derivatives. Notably:
- A study demonstrated that specific derivatives exhibited significant antibacterial activity against various pathogens, showcasing the potential for developing new antibiotics from this class of compounds .
- Another investigation into the pharmacological profiles of spirochromanones revealed their effectiveness against multiple cancer cell lines, indicating their potential role as lead compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Table 1: Key Spiro[chroman-2,4'-piperidin]-4-one Derivatives and Their Activities
Structure-Activity Relationships (SAR)
- Sulfonyl Linkers : Derivatives with sulfonyl groups (e.g., 4-fluorophenylsulfonyl) exhibit superior cytotoxicity compared to carbonyl or alkyl analogues. The electronegative fluorine atom enhances binding to kinase domains .
- Aromatic Substitutents: Bulky substituents (e.g., trimethoxyphenyl) reduce activity due to steric clashes, while planar systems (e.g., quinoline) improve target engagement in metabolic enzymes .
- Heterocyclic Additions : Pyrimidine and thiophene derivatives show divergent activities—antimalarial vs. anticancer—highlighting scaffold versatility .
Mechanistic Insights
- Apoptosis Induction : The 4-fluorophenylsulfonyl derivative increases sub-G1 and G2-M phase populations in MCF-7 cells, indicating cell cycle arrest and DNA fragmentation .
- Enzyme Inhibition: Quinoline derivatives inhibit ACC, a key enzyme in fatty acid synthesis, with IC₅₀ values comparable to clinical candidates like ND-630 .
Pharmacokinetic and Toxicity Profiles
Biological Activity
The compound 1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spirochromanone family, which has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological implications through various studies and data.
Synthesis and Characterization
The synthesis of this compound typically involves several steps including cyclization, deprotonation, and coupling reactions. For instance, a related compound was synthesized through a series of reactions involving N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and triethylamine in methylene chloride, monitored by thin-layer chromatography (TLC) . Characterization techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure of these compounds.
Table 1: Key Characterization Data
Antiparasitic Activity
Research indicates that spirochromanones exhibit notable antiparasitic properties. A study focused on chroman-4-one derivatives demonstrated their effectiveness against various parasitic enzymes and organisms. Specifically, one derivative showed a selectivity index greater than 7 against Trypanosoma brucei and Leishmania infantum, indicating promising therapeutic potential .
Antibacterial Activity
In another investigation, compounds similar to this compound were screened for antibacterial activity. The results highlighted that derivatives containing fluorophenyl groups exhibited significant antibacterial effects against various strains .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of these compounds. For instance, while some derivatives showed potent antiparasitic activity with low cytotoxicity levels, others indicated increased cytotoxicity at higher concentrations . This underscores the importance of further testing to balance efficacy and safety.
Table 2: Summary of Biological Activities
Study 1: Antiparasitic Efficacy
A study investigated the efficacy of spirochromanone derivatives against Trypanosoma cruzi. The results indicated that certain analogues exhibited potent inhibition of parasite growth with IC50 values significantly lower than standard treatments . The structural analysis revealed that specific substitutions on the chroman core enhanced biological activity.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the SAR of spirochromanones. It was found that modifications in the sulfonyl group significantly influenced both biological activity and toxicity profiles. This study provided insights into optimizing lead compounds for better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between spiro[chroman-2,4'-piperidin]-4-one precursors and sulfonyl chloride derivatives. Key steps include:
- Sulfonylation : Reacting the spirocyclic core with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) at 60°C for 5–6 hours .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time .
- Critical Factors : Solvent polarity, catalyst choice (e.g., HATU for amide coupling), and temperature influence reaction efficiency. Impurities often arise from incomplete sulfonylation or byproducts; TLC and NMR are essential for monitoring .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the spirocyclic structure and sulfonyl group integration. Key signals include the chroman carbonyl (~190–200 ppm in 13C NMR) and aromatic protons from the 4-fluorophenyl group (~7.5–8.0 ppm in 1H NMR) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H17FNO4S: 374.09) .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What in vitro models are suitable for initial cytotoxicity screening?
- Methodological Answer :
- Cell Lines : Use MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cells, as these are standard for evaluating spirocyclic derivatives .
- MTT Assay Protocol :
Seed cells in 96-well plates (5,000 cells/well).
Treat with compound (0.1–100 µM) for 72 hours.
Add MTT reagent (0.5 mg/mL), incubate 4 hours, and measure absorbance at 570 nm.
- Controls : Include doxorubicin (positive control) and DMSO (vehicle control). IC50 values <10 µM indicate high potency .
Advanced Research Questions
Q. How does the 4-fluorophenylsulfonyl group influence anticancer activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The sulfonyl group enhances cytotoxicity by improving solubility and target binding. For example:
- Compound 16 (sulfonyl bridge): IC50 = 0.31–5.62 µM across three cancer lines .
- Compound 15 (trimethoxyphenyl): IC50 = 18.77–47.05 µM, indicating reduced activity due to steric hindrance .
- Fluorine Effect : The electron-withdrawing 4-fluoro substituent increases metabolic stability and membrane permeability compared to non-halogenated analogs .
Q. What experimental approaches elucidate the mechanism of apoptosis induction?
- Methodological Answer :
- Annexin V/PI Staining : Treat MCF-7 cells with the compound (5–10 µM) for 24 hours. Use flow cytometry to quantify early apoptosis (Annexin V+/PI−) and necrosis (PI+). Compound 16 induced >3-fold early apoptosis vs. controls .
- Cell Cycle Analysis : Fix cells with ethanol, stain with propidium iodide, and analyze via flow cytometry. The compound increases sub-G1 (apoptotic) and G2-M (mitotic arrest) populations .
- Caspase Activation : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) to confirm apoptosis pathways .
Q. How can structural modifications enhance target specificity and reduce off-target effects?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonyl group with carbonyl or phosphonate groups to modulate electron density and binding affinity .
- Heterocyclic Additions : Introduce pyrimidine or quinoline moieties to the piperidine ring for selective kinase inhibition (e.g., acetyl-CoA carboxylase) .
- In Silico Docking : Use AutoDock Vina to predict binding to targets like histone deacetylases (HDACs) or tubulin. Prioritize derivatives with lower predicted binding energies .
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., BRCA status in MCF-7 vs. HT-29) to identify resistance mechanisms. For example, compound 16’s IC50 in MCF-7 (0.31 µM) vs. HT-29 (5.62 µM) may reflect differences in apoptosis signaling .
- Combination Studies : Co-treat with pathway inhibitors (e.g., PARP inhibitors for BRCA-mutant cells) to assess synergism. Dose-response matrices (e.g., Chou-Talalay method) quantify combination indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
